3-(2,2-Difluoroethoxy)pyrrolidine,trifluoroaceticacid
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Overview
Description
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a difluoroethoxy substituent and is often associated with trifluoroacetic acid. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. Trifluoroacetic acid can be used as a solvent or catalyst in this process due to its strong acidic nature and ability to stabilize intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of trifluoroacetic acid in industrial settings helps in maintaining the purity and stability of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoroethoxy)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but lacking the difluoroethoxy group.
Trifluoroethanol: A compound with a similar trifluoroethoxy group but without the pyrrolidine ring.
3-(2,2,2-Trifluoroethoxy)propionitrile: A related compound with a nitrile group instead of the pyrrolidine ring.
Uniqueness
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is unique due to the combination of the pyrrolidine ring and the difluoroethoxy substituent, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various applications .
Properties
CAS No. |
2792186-91-3 |
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Molecular Formula |
C8H12F5NO3 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-6(8)4-10-5-1-2-9-3-5;3-2(4,5)1(6)7/h5-6,9H,1-4H2;(H,6,7) |
InChI Key |
KGDQKDPQEUJOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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